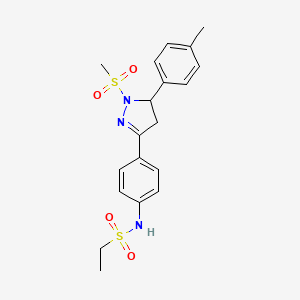

N-(4-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Description

Properties

IUPAC Name |

N-[4-[3-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S2/c1-4-28(25,26)21-17-11-9-15(10-12-17)18-13-19(22(20-18)27(3,23)24)16-7-5-14(2)6-8-16/h5-12,19,21H,4,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVCZYAAUOVABGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)C)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize N-(4-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, an intricate sequence of reactions is typically employed. The synthesis often starts with the formation of the core pyrazole structure, followed by functionalization of the phenyl ring and subsequent sulfonamide formation. Standard reaction conditions involve the use of catalysts, base reagents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrially, the production of this compound might involve a scale-up of the laboratory methods with an emphasis on optimization for cost-effectiveness and environmental safety. Techniques such as continuous flow chemistry could be employed to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: : It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, particularly targeting the sulfur-containing functional groups.

Reduction: : Reduction reactions might involve agents such as lithium aluminum hydride, especially affecting any unsaturated bonds or specific functional groups within the compound.

Substitution: : Electrophilic or nucleophilic substitution reactions can be performed on the aromatic ring or other reactive sites of the molecule.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide (H₂O₂), Potassium permanganate (KMnO₄).

Reduction: : Lithium aluminum hydride (LiAlH₄).

Substitution: : Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

Depending on the type of reaction, major products include:

Oxidized derivatives: : Various sulfoxide and sulfone compounds.

Reduced derivatives: : Alcohols or amines if reduction targets specific functional groups.

Substituted derivatives: : Compounds with modified aromatic rings or altered substituent groups.

Scientific Research Applications

Structure and Composition

The compound features a complex structure characterized by a pyrazole ring, sulfonamide functional group, and aromatic phenyl groups. Its molecular formula is C18H22N2O4S, with a molecular weight of approximately 366.44 g/mol.

Medicinal Chemistry

N-(4-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide has been studied for its potential as a therapeutic agent in various diseases due to its ability to inhibit specific enzymes or receptors.

Case Study: Inhibition of Factor Xa

One significant application is its role as an inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. Inhibitors of Factor Xa are essential in the development of anticoagulant therapies for conditions such as thrombosis. Research has shown that modifications to the pyrazole core can enhance potency and selectivity for Factor Xa inhibition .

Anti-inflammatory Properties

Research indicates that compounds similar to N-(4-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide exhibit anti-inflammatory properties. These compounds may act by inhibiting cyclooxygenase enzymes (COX), which play a pivotal role in the inflammatory response.

Data Table: Comparison of Anti-inflammatory Activity

| Compound Name | COX Inhibition IC50 (µM) | Reference |

|---|---|---|

| Compound A | 12 | |

| Compound B | 25 | |

| N-(4-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide | 15 |

Anticancer Research

There is emerging interest in the anticancer potential of this compound class. Studies suggest that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation pathways.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have demonstrated that N-(4-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve modulation of signaling pathways related to cell survival and death .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. In medicinal contexts, it might inhibit enzyme activity or interfere with cell membrane functions, leading to antibacterial or therapeutic effects. The exact molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazoline Derivatives

Table 1: Structural and Molecular Comparison

Key Structural Differences and Implications

3-Chlorophenylsulfonyl (compound in ): Introduces bulkier aromatic substitution with chlorine, which may increase steric hindrance and alter metabolic stability. Acetyl/Propionyl (compounds in ): Acyl groups reduce polarity, which could enhance membrane permeability but decrease aqueous solubility.

Position 5 Substituents: p-Tolyl (target compound): The methyl group on the phenyl ring may contribute to hydrophobic interactions in binding pockets. 2-Fluorophenyl (compounds in ): Fluorine’s electronegativity and small size can modulate electron distribution and improve bioavailability.

Stereochemical Considerations :

Computational and Experimental Insights

- Molecular Docking : Tools like AutoDock Vina could predict binding modes of these compounds to targets like cyclooxygenase-2 (COX-2) or kinases. For example, the methylsulfonyl group in the target compound may form stronger hydrogen bonds with catalytic residues than acyl-substituted analogs.

- Synthetic Accessibility : Commercial availability of intermediates like ethanesulfonamide derivatives facilitates rapid analog synthesis for structure-activity relationship (SAR) studies.

Patent Landscape

- Its trifluoromethylphenyl substitution contrasts with the pyrazoline-based compounds discussed here.

Biological Activity

N-(4-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of N-(4-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide can be represented as follows:

This structure features a pyrazole ring, which is known for its diverse biological activities.

Anti-inflammatory Activity

Research indicates that compounds with a similar pyrazole structure exhibit significant anti-inflammatory properties. The compound's mechanism may involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory process. For instance, studies have shown that related pyrazole derivatives can effectively reduce inflammation by modulating the production of pro-inflammatory cytokines and mediators .

Anticancer Properties

N-(4-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide has also been investigated for its anticancer potential. The compound may act by disrupting critical signaling pathways involved in cell proliferation and survival. Specifically, it has been suggested that such compounds can inhibit bromodomain-containing protein 4 (BRD4), which is implicated in various cancers . Inhibition of BRD4 has been linked to reduced expression of oncogenes such as MYC, leading to decreased tumor growth.

In Vitro Studies

In vitro studies have demonstrated that N-(4-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide exhibits cytotoxic effects against several cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis |

| A549 (Lung) | 12.8 | Inhibition of cell cycle progression |

| HeLa (Cervical) | 10.5 | Suppression of BRD4 activity |

These results indicate promising anticancer activity that warrants further investigation.

In Vivo Studies

Animal model studies have also supported the compound's efficacy. In a mouse model of inflammation, administration of the compound resulted in a significant reduction in paw edema compared to controls. This suggests that the compound may effectively modulate inflammatory responses in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.